3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one
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Overview
Description
3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one is an organic compound that features a furan ring substituted with a hydroxymethyl group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 5-hydroxymethylfurfural (HMF) with acetophenone derivatives. One common method is the Claisen-Schmidt condensation, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically performed in a polar solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as solid bases or metal oxides may be employed to improve the selectivity and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one.
Reduction: 3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylpropan-1-ol.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and phenylprop-2-en-1-one moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A precursor in the synthesis of 3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one.
Furan-2-carbaldehyde: Another furan derivative with similar reactivity.
2-Furylmethanol: A related compound with a hydroxymethyl group attached to the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and a phenylprop-2-en-1-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H12O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
PAGMPWNTQNKMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)CO |
Origin of Product |
United States |
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